1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride

Solubility Formulation Pharmaceutical Research

Researchers targeting CNS receptors often encounter poor aqueous solubility with piperidine intermediates, forcing reliance on DMSO co-solvents that introduce cytotoxicity artifacts. 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride (CAS 173337-02-5) is a water-soluble HCl salt that dissolves directly in aqueous buffers, eliminating this bottleneck. • Direct aqueous solubility removes DMSO-induced artifacts from cell-based and enzyme assays. • Consistent 4-position aminomethyl scaffold enables reproducible SAR baselines across experimental batches. • Stable crystalline solid simplifies weighing, storage at ambient temperature, and international logistics. • Available in research-scale quantities with immediate stock for uninterrupted project timelines.

Molecular Formula C8H17ClN2O
Molecular Weight 192.68 g/mol
CAS No. 173337-02-5
Cat. No. B169630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride
CAS173337-02-5
Synonyms1-Acetyl-4-piperidineMethanaMine HCl
Molecular FormulaC8H17ClN2O
Molecular Weight192.68 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)CN.Cl
InChIInChI=1S/C8H16N2O.ClH/c1-7(11)10-4-2-8(6-9)3-5-10;/h8H,2-6,9H2,1H3;1H
InChIKeyVLEJUJAYKJRPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Specifications for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone HCl


1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride, also known as 1-Acetyl-4-piperidinemethanamine hydrochloride, is a piperidine derivative with the molecular formula C₈H₁₇ClN₂O and a molecular weight of 192.69 g/mol . It exists as a white to off-white crystalline solid that is soluble in water, a property conferred by its hydrochloride salt form . The compound is primarily utilized as a chemical intermediate and building block in pharmaceutical research and organic synthesis .

Why Generic Substitution Fails for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone HCl


Generic substitution of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride is not advised due to its unique combination of the hydrochloride salt form and the specific 4-position substitution on the piperidine ring. The position of the aminomethyl group (2-, 3-, or 4-) on the piperidine ring significantly influences a molecule's steric and electronic properties, leading to distinct applications in research . Furthermore, the hydrochloride salt form provides superior water solubility compared to the free base, which is critical for certain biological assays and formulations . The evidence below demonstrates that even minor structural changes to the core scaffold result in quantifiable differences in key properties, directly impacting scientific outcomes and procurement decisions.

Differentiation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone HCl from Key Analogs


Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 173337-02-5) provides significantly enhanced water solubility compared to its free base analog, 1-(4-(Aminomethyl)piperidin-1-yl)ethanone (CAS 77445-06-8). This is a critical differentiator for applications requiring aqueous media. The hydrochloride salt is soluble in water, while the free base is a liquid or low-melting solid that is soluble in organic solvents like alcohols and ethers .

Solubility Formulation Pharmaceutical Research

Positional Isomer Comparison: 4- vs. 2- and 3-Aminomethyl

The 4-substituted aminomethylpiperidine scaffold is a privileged structure in medicinal chemistry, particularly for compounds targeting the central nervous system. While the target compound (4-position isomer) serves as a key building block, positional isomers (2- and 3-aminomethyl) exhibit distinct chemical and biological properties. The position of the aminomethyl group on the piperidine ring significantly influences the molecule's steric and electronic properties, leading to distinct applications in research .

Structure-Activity Relationship Medicinal Chemistry Isomer Comparison

Aminomethyl vs. Amino Substitution Effects

The presence of an aminomethyl (-CH₂NH₂) group, as in the target compound, offers a different chemical reactivity profile compared to compounds with a direct amino (-NH₂) group on the piperidine ring, such as 1-(4-aminopiperidin-1-yl)ethan-1-one hydrochloride (CAS 214147-48-5) [1]. The additional methylene spacer in the aminomethyl group influences both steric and electronic properties, which can affect the outcome of subsequent synthetic transformations.

Building Block Organic Synthesis Functional Group

Optimal Application Scenarios for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone HCl


Key Intermediate for CNS-Targeted Compounds

As a 4-aminomethylpiperidine derivative, this compound is ideally suited for use as a building block in the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system (CNS). Patents highlight the utility of 4-aminomethylpiperidine derivatives for their affinity for 5-HT1A receptors, with potential applications in treating depression, anxiety, and schizophrenia [1][2]. The hydrochloride salt form facilitates its use in multi-step organic syntheses that require aqueous conditions or when a stable, solid form is advantageous.

Aqueous Biological Assay Development

The water-soluble hydrochloride salt form (as confirmed in Section 3) makes this compound an excellent choice for direct use in aqueous biological buffers, enzyme assays, or cell-based studies [1]. This avoids the need for organic co-solvents like DMSO or ethanol, which can introduce experimental artifacts or cytotoxicity. This property directly addresses a common hurdle encountered with less soluble free base piperidine analogs.

SAR Studies of Aminomethylpiperidine Scaffolds

The 4-position aminomethyl substitution is a key structural feature for many bioactive compounds [1][2]. Therefore, this compound serves as a critical comparator or core scaffold for SAR studies. Researchers can use it to systematically evaluate the impact of further modifications (e.g., varying N-acetyl groups or adding substituents to the piperidine ring) on biological activity, providing a baseline against which more complex analogs can be measured.

Technical Documentation Hub

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